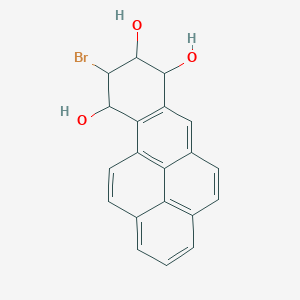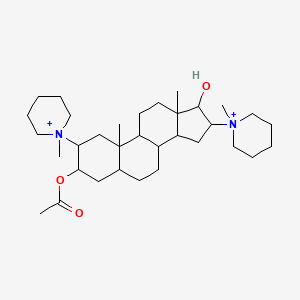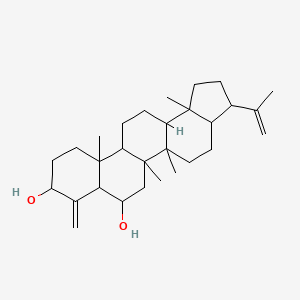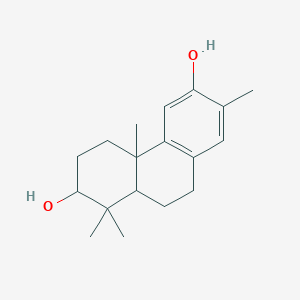
1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a complex organic compound belonging to the class of phenanthrenes This compound is characterized by its unique structure, which includes multiple methyl groups and hydroxyl groups attached to a hexahydrophenanthrene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of methyl and hydroxyl groups through selective reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions: 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to more saturated derivatives.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
科学研究应用
1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, influencing various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules.
相似化合物的比较
Phenanthrene: A simpler aromatic hydrocarbon with a similar backbone but lacking the methyl and hydroxyl groups.
1,1,4a,7-Tetramethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene: A related compound with a vinyl group instead of hydroxyl groups.
Pimaradiene: Another related compound with a different arrangement of methyl groups and double bonds.
Uniqueness: 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is unique due to its specific combination of methyl and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C18H26O2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3 |
InChI 键 |
ULORBDMEFAYHRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


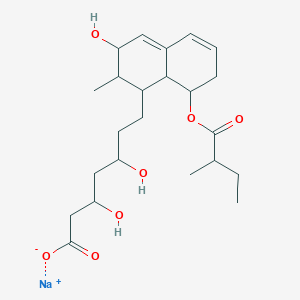
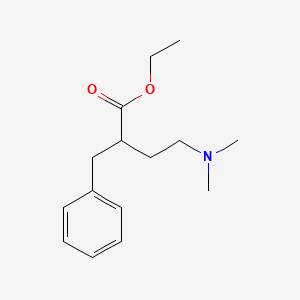
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
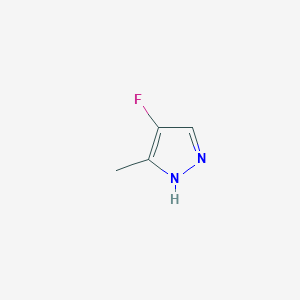
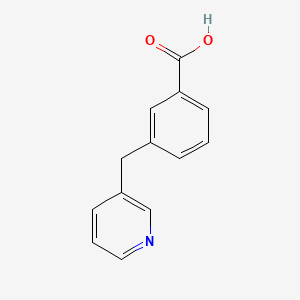
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)
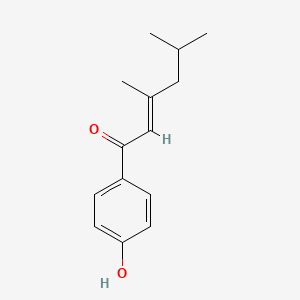
![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
